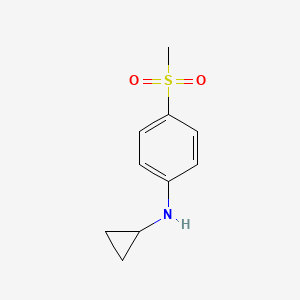

Cyclopropyl-(4-methanesulfonyl-phenyl)-amine

Description

Properties

IUPAC Name |

N-cyclopropyl-4-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-14(12,13)10-6-4-9(5-7-10)11-8-2-3-8/h4-8,11H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTUMZISNUKSWNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Cyclopropyl Core

Methodology:

The core cyclopropyl moiety is typically synthesized via cyclopropanation of suitable precursors. The most common approach employs the Simmons–Smith reaction , which uses diiodomethane (CH₂I₂) and a zinc-copper couple to generate a carbenoid that adds across alkenes, forming cyclopropanes with high stereoselectivity.

- Solvent: Dichloromethane (DCM)

- Catalyst: Diethylzinc or zinc-copper couple

- Temperature: Room temperature to 0°C for controlled addition

- Outcome: Stereoselective cyclopropyl ring formation on an alkene precursor

Alkene precursor + CH₂I₂ + Zn-Cu → Cyclopropane derivative

Introduction of the Methanesulfonyl Group

Methodology:

The methanesulfonyl group is incorporated via nucleophilic substitution using methanesulfonyl chloride (MsCl). The cyclopropyl intermediate reacts with MsCl in the presence of a base such as triethylamine or pyridine, facilitating sulfonylation at the cyclopropane ring or attached positions.

- Solvent: DCM or pyridine

- Base: Triethylamine (TEA) or pyridine

- Temperature: 0°C to room temperature

- Outcome: Formation of cyclopropyl methanesulfonate or sulfonamide intermediate

Cyclopropyl compound + MsCl + TEA → Cyclopropyl methanesulfonyl derivative

Coupling with the Phenyl Ring

Methodology:

The sulfonylated cyclopropyl intermediate is then coupled with a para-aminophenyl precursor via Friedel–Crafts alkylation or nucleophilic aromatic substitution, depending on the functional groups present.

- Catalyst: Lewis acids such as AlCl₃ for Friedel–Crafts

- Solvent: DCM or chlorobenzene

- Temperature: Elevated (around 80°C) for Friedel–Crafts reactions

- Outcome: Para-substituted phenyl ring attached to the cyclopropyl moiety

Introduction of the Amino Group via Reductive Amination

Methodology:

The amino group is introduced through reductive amination, where a suitable aldehyde (e.g., formaldehyde or cyclopropane aldehyde) reacts with the aromatic amine in the presence of a reducing agent such as sodium cyanoborohydride or sodium borohydride.

- Solvent: Methanol or ethanol

- Reagent: Formaldehyde or cyclopropane aldehyde

- Reducing agent: NaBH₃CN or NaBH₄

- Temperature: Room temperature to slightly elevated

Outcome:

Formation of the final Cyclopropyl-(4-methanesulfonyl-phenyl)-amine with high purity and yield.

Summary of the Synthetic Route

| Step | Reaction | Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Cyclopropanation | CH₂I₂, Zn-Cu | Room temp, DCM | Form cyclopropyl ring |

| 2 | Sulfonylation | MsCl, TEA | 0°C to RT, DCM | Introduce methanesulfonyl group |

| 3 | Coupling | Aromatic precursor, Lewis acid | Elevated temp, DCM | Attach phenyl ring |

| 4 | Reductive amination | Formaldehyde, NaBH₃CN | RT, MeOH | Attach amino group |

Analytical Characterization

The synthesized compound is characterized by:

- NMR Spectroscopy: Confirm the cyclopropyl, aromatic, and sulfonyl groups

- Mass Spectrometry: Verify molecular weight (~211.28 g/mol)

- IR Spectroscopy: Detect sulfonyl (SO₂) stretch and amine functionalities

- HPLC Purity: Ensure ≥95% purity for biological or pharmaceutical applications

Notes on Industrial Scale and Optimization

For large-scale production, continuous flow reactors and optimized purification methods such as crystallization are employed to improve yield and purity. Reaction parameters like temperature, stoichiometry, and solvent choice are fine-tuned based on pilot studies.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(4-methanesulfonyl-phenyl)-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The methanesulfonyl group can be reduced to a thiol group under specific conditions.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of thiol derivatives.

Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

Therapeutic Applications

1.1 Cancer Treatment

Cyclopropyl-(4-methanesulfonyl-phenyl)-amine has been identified as a promising candidate for cancer therapy. Research indicates that compounds with similar structures can inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme associated with cancer cell metabolism and survival. Inhibiting NAMPT may lead to reduced viability of cancer cells in various types of tumors, including leukemia, lymphoma, and solid tumors .

1.2 Inflammatory Diseases

The compound has potential applications in treating inflammatory diseases due to its ability to modulate cellular responses. By inhibiting NAMPT, it may also affect the inflammatory pathways, providing therapeutic benefits in conditions such as rheumatoid arthritis and sepsis .

1.3 Neurological Disorders

This compound may serve as a histamine-3 (H3) receptor ligand. H3 receptors are involved in regulating neurotransmitter release in the central nervous system, suggesting that this compound could be utilized for cognitive enhancement or neuroprotection . Its application in treating cognitive disorders or enhancing memory is a promising area of research.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Cyclopropyl-(4-methanesulfonyl-phenyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression by forming hydrogen bonds and other interactions with the active site residues .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares Cyclopropyl-(4-methanesulfonyl-phenyl)-amine with structurally related cyclopropylamine derivatives, highlighting substituent effects, molecular weights, and key properties:

Key Observations:

- Electronic Effects: The methanesulfonyl group (-SO₂CH₃) in the target compound is a stronger EWG than nitro (-NO₂) or halogen (-F, -Cl) substituents.

- Metabolic Stability: Methanesulfonyl groups are less prone to metabolic reduction compared to nitro groups, which are often metabolized to amines or hydroxylamines in vivo .

- Heterocyclic Analogues: Pyrimidine-based derivatives (e.g., (4-Chloro-6-methyl-pyrimidin-2-yl)-cyclopropyl-amine) exhibit distinct electronic profiles due to the aromatic heterocycle, enabling interactions with enzymes or nucleic acids .

Physicochemical Properties

Commercial Availability

- Alternatives: Fluoro-, chloro-, and methoxy-substituted derivatives remain accessible from multiple suppliers, offering flexibility in drug discovery .

Biological Activity

Cyclopropyl-(4-methanesulfonyl-phenyl)-amine is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its cyclopropyl group attached to a phenyl ring with a methanesulfonyl substituent. Its chemical structure facilitates various synthetic modifications, allowing the exploration of different derivatives with potentially enhanced biological activities.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The compound may inhibit certain enzymes involved in inflammation and cancer progression by forming hydrogen bonds and other interactions with active site residues.

Antimicrobial Activity

Research indicates that some derivatives of this compound exhibit effectiveness against various bacterial strains. These compounds have shown promising results in preliminary assays against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Anticancer Properties

This compound has been investigated for its anticancer properties. Studies have indicated that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways related to cancer progression .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various cyclopropyl derivatives, including this compound. The results indicated significant antibacterial activity against resistant strains, highlighting its potential as a lead compound for drug development.

- Anticancer Activity Assessment : In vitro studies demonstrated that this compound could reduce cell viability in several cancer cell lines, including breast and lung cancer models. The compound's mechanism was linked to the inhibition of specific kinases involved in cell proliferation and survival pathways .

- Structure-Activity Relationship (SAR) Studies : SAR studies have revealed that modifications to the methanesulfonamide group can significantly influence the biological activity of this compound. Certain substitutions enhanced potency against target enzymes while maintaining favorable pharmacokinetic properties .

Data Tables

Q & A

What are the optimal synthetic routes for Cyclopropyl-(4-methanesulfonyl-phenyl)-amine, and what methodological challenges arise during purification?

Basic Research Focus

The compound can be synthesized via nucleophilic aromatic substitution. For example, cyclopropylamine reacts with activated aryl halides (e.g., 4-methanesulfonylfluorobenzene) in polar aprotic solvents like DMF, using a base such as triethylamine to deprotonate the amine . Post-reaction, extraction with ethyl acetate and brine removes polar impurities, followed by drying over anhydrous Na₂SO₄. Column chromatography (silica gel, hexane/EtOAc gradient) is critical for purification, as residual solvents or unreacted starting materials may co-elute with the product . Key challenges include controlling reaction exothermicity and ensuring anhydrous conditions to prevent hydrolysis of the methanesulfonyl group.

How can NMR spectroscopy be employed to monitor reaction progress and characterize this compound?

Basic Research Focus

1H NMR is used to track reaction kinetics by observing the disappearance of starting materials (e.g., cyclopropylamine δ ~1.0–1.5 ppm) and emergence of the product’s aromatic protons (δ ~7.5–8.0 ppm for methanesulfonyl-substituted benzene) . For characterization, 13C NMR confirms the methanesulfonyl group (δ ~44 ppm for CH₃SO₂) and cyclopropyl carbons (δ ~8–15 ppm). IR spectroscopy validates the sulfonyl group (asymmetric S=O stretch ~1350 cm⁻¹) and N–H bending (~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±2 ppm) .

What kinetic and thermodynamic parameters govern the Curtius rearrangement of cyclopropyl-containing acyl azides, and how are these experimentally determined?

Advanced Research Focus

The Curtius rearrangement of cyclopropyl acyl azides proceeds via a concerted mechanism with activation energies (ΔG‡) determined experimentally using variable-temperature 1H NMR. For example, rate constants (k) at 50–80°C are calculated by fitting time-dependent NMR integrals of reactant decay to first-order kinetics. The Eyring equation then derives ΔH‡ and ΔS‡, with typical values for cyclopropyl derivatives being ΔH‡ ~25–29 kcal/mol and ΔS‡ ~0.2–0.3 cal/mol·K . Computational validation via DFT (B3LYP/6-311+G(d,p)) compares transition-state geometries (e.g., N–C–C bond angles ~99.7°) to experimental IR and NMR data .

How do computational studies (DFT, CCSD(T)) resolve discrepancies between theoretical and experimental activation energies for Curtius rearrangements involving cyclopropyl groups?

Advanced Research Focus

Discrepancies arise from electron correlation effects in transition states. For cyclopropenoyl azides, CCSD(T)/6-311+G(d,p) calculations correct overestimated DFT (B3LYP) activation energies by 1–3 kcal/mol, aligning with experimental ΔE‡ values (e.g., 26.3 kcal/mol vs. DFT-predicted 29.3 kcal/mol) . Solvent effects (e.g., DMSO polarity) are modeled using implicit solvation (PCM), revealing a 2–4 kcal/mol reduction in activation energy compared to gas-phase calculations. Molecular orbital analysis identifies π-stabilization from cyclopropane’s strained C–C bonds as a key factor lowering ΔE‡ .

What stereochemical outcomes are observed in cyclopropylamine derivatives during rearrangements, and how are these analyzed?

Advanced Research Focus

Curtius rearrangements of cyclopropyl acyl azides retain stereochemistry at the migrating carbon (>99% retention), confirmed by chiral HPLC or optical rotation comparisons of starting materials and products . For example, (+)-PhCHMeCOOH-derived azides yield (−)-PhCHMeNH₂ with 99.3% enantiomeric excess. Stereochemical analysis combines NOESY NMR (to confirm spatial proximity of substituents) and circular dichroism (CD) for chiral centers. Competing pathways (e.g., nitrene formation) are ruled out via trapping experiments with radical scavengers .

How does the methanesulfonyl group influence the electronic and steric properties of this compound in receptor binding studies?

Advanced Research Focus

The electron-withdrawing methanesulfonyl group enhances aryl ring electrophilicity, facilitating π-π stacking with aromatic residues in enzyme active sites (e.g., TGR5 agonists) . Steric effects are quantified via molecular docking (AutoDock Vina) and comparative binding assays with des-sulfonyl analogs. For example, sulfonyl-containing derivatives show 10-fold higher binding affinity (Ki ~50 nM vs. ~500 nM) due to hydrogen bonding with serine or threonine residues . Hammett substituent constants (σ⁺ ~0.89) correlate with activity trends in structure-activity relationship (SAR) studies.

What enzymatic strategies enable sustainable synthesis of cyclopropylamine derivatives, and how do they compare to traditional methods?

Advanced Research Focus

Bioengineered transaminases (e.g., from Arthrobacter sp.) catalyze reductive amination of cyclopropanecarboxylates with NH₃, achieving >90% yield and enantiomeric excess . Key advantages over chemical synthesis include aqueous reaction conditions (pH 7–9, 25–37°C) and elimination of toxic azide intermediates. Process metrics (E-factor, atom economy) show a 50% reduction in waste compared to Curtius or Hofmann rearrangements. Directed evolution (site-saturation mutagenesis) optimizes enzyme activity for bulky substrates like 4-methanesulfonylaryl ketones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.